molecular formula C22H20F2N4O2 B2426639 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1319197-48-2

2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2426639
CAS No.: 1319197-48-2
M. Wt: 410.425
InChI Key: FQWKXWLDWVRLEF-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H20F2N4O2 and its molecular weight is 410.425. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic synthesis. This includes the formation of intermediate compounds, coupling reactions, and specific fluorination steps. The reaction conditions often involve:

    • Solvents: Dichloromethane, ethanol, and water.

    • Catalysts: Palladium on carbon, tetrabutylammonium fluoride.

    • Temperatures: Ranging from -10°C to 80°C, depending on the reaction step.

  • Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. This approach minimizes the reaction time and controls the reaction environment more precisely, ensuring consistent product quality. Catalysts like palladium or other transition metals might be employed to facilitate specific reaction steps.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes:

    • Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring or the pyrazole moiety, forming various oxidized intermediates.

    • Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.

    • Substitution: The fluorine atoms and benzamide can participate in electrophilic aromatic substitution, nucleophilic substitution, or Friedel-Crafts reactions.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate, chromium trioxide, under acidic or neutral conditions.

    • Reduction: Sodium borohydride, lithium aluminium hydride, typically in anhydrous solvents.

    • Substitution: Halogenating agents like thionyl chloride, under mild heating.

  • Major Products Formed:

    • Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    • Reduction: Alcoholic derivatives of the carbonyl groups.

    • Substitution: Halogen-substituted benzamide derivatives.

Scientific Research Applications: 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is employed in various fields:

  • Biology: Its molecular structure is investigated for interactions with biomolecules, aiding in the design of biochemical assays and probes.

  • Medicine: Potential therapeutic uses in pharmaceuticals, targeting specific receptors or enzymes. The presence of fluorine atoms enhances its metabolic stability and bioavailability.

  • Industry: Applications in the development of specialty chemicals and agrochemicals.

Mechanism of Action

  • Effects and Targets:

    • The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels. This can modulate biological pathways, potentially leading to therapeutic effects.

    • Inhibitory effects on particular enzymes can be crucial in understanding disease mechanisms and developing new treatments.

  • Molecular Pathways:

    • It can be involved in signaling pathways, altering the activity of proteins and transcription factors. This modulation may result in changes in cellular functions and processes.

Comparison with Similar Compounds

  • 2-chloro-N-(1-(3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide: Similar in structure but with chlorine instead of fluorine, which affects its chemical reactivity and biological activity.

  • 2-bromo-N-(1-(3-(4-bromophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide:

Conclusion

2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide stands out due to its unique structure and versatile applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactivity, and interaction with molecular targets highlight its importance in scientific research and potential therapeutic developments.

Properties

IUPAC Name

2-fluoro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2/c23-15-7-5-14(6-8-15)19-13-20(27-26-19)22(30)28-11-9-16(10-12-28)25-21(29)17-3-1-2-4-18(17)24/h1-8,13,16H,9-12H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWKXWLDWVRLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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